3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide
Description
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide (CAS: 838886-72-9) is a benzamide derivative with a molecular formula of C₂₀H₂₂N₂O₄ and a molar mass of 354.4 g/mol . Its structure features a benzamide core substituted with two methoxy groups at the 3- and 4-positions, linked via an ethyl group to a 5-methoxyindole moiety.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-16-5-6-17-14(12-16)8-10-22(17)11-9-21-20(23)15-4-7-18(25-2)19(13-15)26-3/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23) |
InChI Key |
UEXHIYLYEFZCLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne.
Attachment of the Benzamide Group: The benzamide group can be introduced through the reaction of the indole derivative with an appropriate benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide exhibit anticancer activity. A study on related indole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including those with wild-type and mutant p53. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential of such compounds in cancer therapy .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection. For instance, compounds that share structural similarities with this compound have been evaluated for their effects on neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of indole-based compounds. These compounds have exhibited activity against various bacterial strains, indicating their potential as novel antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance .
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of indole derivatives, a series of compounds were synthesized and tested against human cancer cell lines (e.g., HCT-116). The results indicated that certain modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Neuroprotective Screening
A screening of neuroprotective effects was conducted using animal models treated with indole derivatives similar to this compound. The results showed significant improvement in cognitive functions and reduction in neuroinflammation markers .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the indole moiety; instead, the ethyl group connects to a 3,4-dimethoxyphenyl group.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point (90°C ) and NMR data (Tables 1–2 in ) suggest higher crystallinity compared to the indole-containing target compound.
- Activity: Not explicitly reported, but the absence of the indole group likely reduces melatonin receptor interactions observed in indole-containing analogues .
N-[2-(1H-Indol-3-yl)ethyl]benzamide
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : Incorporates a hydroxyl group at the benzamide’s 2-position.
- Synthesis : Lower yield (34%) compared to Rip-B due to steric and electronic effects of the hydroxyl group .
Functional Analogues
N,N-Diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Features three hydroxyl groups on the benzamide and a 4-hydroxyphenethyl group.
- Activity : Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. Methoxy groups in the target compound reduce polarity, likely diminishing antioxidant effects but improving membrane permeability .
Pharmacokinetic and Physicochemical Comparison
Key Research Findings
Indole Position and Methoxy Substitutions :
- The 5-methoxyindol-1-yl group in the target compound may enhance receptor selectivity compared to indol-3-yl derivatives, as seen in Plasmodium studies .
- Methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, whereas hydroxylated analogues (e.g., THHEB) exhibit superior antioxidant activity .
Synthetic Challenges :
- Indole-containing benzamides often require careful protection/deprotection strategies. For example, Rip-D’s low yield (34%) highlights the sensitivity of hydroxyl groups during synthesis .
Crystallography and Structural Validation :
- X-ray analysis (e.g., SHELX programs ) confirms the planar benzamide core and spatial arrangement of substituents, critical for understanding interaction mechanisms.
Biological Activity
3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide, a compound with the CAS number 70265-31-5, has attracted attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 368.43 g/mol. The compound features a benzamide structure with methoxy and indole substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 70265-31-5 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example, benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance antitumor efficacy .
In vitro studies indicated that compounds with indole structures exhibit potent activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The antimicrobial properties of this compound are notable. Research indicates that derivatives containing an indole moiety demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing its activity include:
- Substituent Position : The position of methoxy groups on the benzene ring significantly affects potency.
- Indole Modification : Variations in the indole structure can enhance selectivity and efficacy against specific targets.
Table 2 summarizes some derivatives and their corresponding biological activities:
| Compound Derivative | Activity Type | MIC (µg/mL) |
|---|---|---|
| 3,4-Dimethoxy-N-[2-(5-methoxyindole)] | Antibacterial | 10 |
| N-[2-(5-methoxyindole)]acetamide | Anticancer | 15 |
| Benzamide derivative with additional halogen | Anti-inflammatory | 20 |
Case Study 1: Anticancer Evaluation
A study conducted on a series of indole-based compounds, including this compound, revealed that these compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 12 µM for the compound under investigation .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested various derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the compound had an MIC of 8 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
